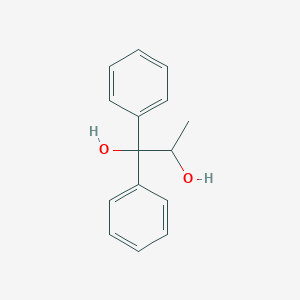

1,1-Diphenyl-1,2-propanediol

Description

Propriétés

IUPAC Name |

1,1-diphenylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFLUAQLDHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966546 | |

| Record name | 1,1-Diphenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52183-00-3 | |

| Record name | 1,1-Diphenyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52183-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 1,1-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052183003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Diphenyl-1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparaison Avec Des Composés Similaires

1,2-Propanediol (Propylene Glycol)

3-Chloro-1,2-propanediol

3-Amino-1,2-propanediol

- Structure: Amino group (-NH₂) on the third carbon.

- Applications : Precursor for chiral ligands in oxidovanadium(V) Schiff base complexes used in catalytic epoxidation and cytotoxicity studies .

- Key Differences: The amino group enables coordination with metal ions, unlike the sterically hindered diphenyl derivative. this compound’s phenyl groups enhance π-π interactions in chromatographic separations, while the amino group in 3-amino-1,2-propanediol facilitates catalysis .

3-Fluoro-1,2-propanediol

3-o-Toloxy-1,2-propanediol and 3-p-Chlorophenoxy-1,2-propanediol

- Structures: Tolyl (methyl-substituted phenyl) or chlorophenoxy groups on the third carbon.

- Applications : Antimicrobial agents (e.g., chlorophenesin for fungal infections) .

- Key Differences: These compounds exhibit antimicrobial activity due to electron-withdrawing substituents (Cl, OMe), unlike this compound, which is non-toxic and used in separations. The diphenyl derivative’s lack of heteroatoms reduces biological reactivity .

Comparative Data Table

Reactivity and Functional Differences

- Steric Effects : The diphenyl groups in this compound hinder nucleophilic attacks on hydroxyl groups, reducing reactivity compared to unsubstituted 1,2-propanediol .

- Chirality : The (S)-(-)-enantiomer’s stereochemistry enables enantioselective interactions, critical for separating racemates like 3-benzylidene-1,2-propanediol .

Méthodes De Préparation

Reaction Mechanism and Conditions

The process begins with the preparation of phenylmagnesium bromide by reacting bromobenzene (1.08 mol) with magnesium (1.11 mol) in tetrahydrofuran (THF) at 35°C. Ethyl lactate (0.29 mol) is then added dropwise to the Grignard reagent at -10°C, followed by a 4-hour reaction period under nitrogen protection. Acidic workup yields the diol with reported optical purity exceeding 99% enantiomeric excess (ee).

Table 1: Key Reaction Parameters from Patent CN103360217B

| Parameter | Value |

|---|---|

| Bromobenzene | 170 g (1.08 mol) |

| Magnesium | 27 g (1.11 mol) |

| Ethyl lactate | 34 g (0.29 mol) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction temperature | -10°C to 60°C |

| Yield | 85-90% |

This method emphasizes temperature control, with the exothermic Grignard formation requiring careful cooling to prevent side reactions. The use of THF as a solvent enhances reagent solubility compared to traditional ethers.

Diastereoselective Synthesis from Benzoin

The University of Western Ontario's Chemistry 2283g experiment demonstrates an alternative route using racemic benzoin and methylmagnesium iodide (CH₃MgI).

Reaction Scheme and Selectivity

Benzoin reacts with two equivalents of CH₃MgI through a dual mechanism:

-

Deprotonation of the hydroxyl group to form a magnesium alkoxide complex.

-

Nucleophilic attack on the ketone carbonyl, proceeding with high diastereoselectivity due to steric effects in the transition state.

The product mixture contains two diastereomers:

-

2 : (1R,2S)-1,2-diphenyl-1,2-propanediol (m.p. 94°C)

-

3 : (1S,2S)-1,2-diphenyl-1,2-propanediol (m.p. 104°C)

Table 2: Experimental Conditions from Academic Protocol

| Parameter | Value |

|---|---|

| Benzoin | 1.0 g (4.72 mmol) |

| CH₃MgI | 2 equivalents |

| Solvent system | Et₂O/CH₂Cl₂ (1:1 v/v) |

| Reaction time | 30 minutes reflux |

| Workup | 10% H₂SO₄ aqueous solution |

| Final purification | Recrystallization (pet. ether) |

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

| Method | Yield | Optical Purity | Key Advantage |

|---|---|---|---|

| Patent (Ethyl lactate) | 85-90% | >99% ee | High enantioselectivity |

| Academic (Benzoin) | 60-70% | N/A (racemic) | Diastereoselectivity study |

The patent method achieves superior yields and optical purity through optimized Grignard reagent stoichiometry and low-temperature conditions. In contrast, the academic approach provides pedagogical value in demonstrating diastereomer separation via recrystallization.

Solvent Effects on Reaction Kinetics

-

THF (Patent method): Higher boiling point (66°C) allows elevated reaction temperatures, reducing reaction time to 4 hours.

-

Diethyl ether (Academic method): Lower boiling point (34.6°C) necessitates strict temperature control but offers better selectivity in Grignard formation.

Purification and Characterization

Recrystallization Techniques

Both methods employ petroleum ether for recrystallization:

Spectroscopic and Physical Data

-

Melting points :

-

Optical rotation :

Industrial vs. Laboratory-Scale Considerations

The patent method demonstrates scalability through:

-

Continuous Grignard reagent addition via dropping funnel

-

Nitrogen inerting for large-scale reactions

Academic protocols emphasize:

Q & A

Q. What synthetic methodologies are recommended for producing enantiomerically pure (S)-(-)-1,1-diphenyl-1,2-propanediol?

Methodological Answer: Enantioselective synthesis can be achieved via catalytic hydrogenation or asymmetric reduction of ketone precursors. For example, chiral catalysts like Ru-based complexes (e.g., Noyori-type catalysts) or enzymes (e.g., alcohol dehydrogenases) can induce stereoselectivity. Post-synthesis, vacuum molecular distillation and recrystallization in non-polar solvents (e.g., hexane) are effective for purification, as demonstrated in analogous diol syntheses . Characterization of enantiomeric purity requires chiral HPLC or polarimetry, while structural confirmation employs H/C NMR and FT-IR spectroscopy.

Q. Which spectroscopic techniques are optimal for confirming the structural integrity and purity of 1,1-diphenyl-1,2-propanediol?

Methodological Answer:

- NMR Spectroscopy : H NMR can confirm the presence of hydroxyl protons (~1.5–2.5 ppm, broad) and aromatic protons (6.5–7.5 ppm). C NMR identifies carbons adjacent to hydroxyl groups (60–70 ppm) and aromatic carbons (125–140 ppm).

- FT-IR : Strong O-H stretches (3200–3600 cm), C-O stretches (1050–1150 cm), and aromatic C=C (1450–1600 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 245.1542 for CHO).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: The compound is classified under EU Regulation 1272/2008 as hazardous to aquatic environments (R52-53). Key precautions include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Waste disposal via incineration or certified hazardous waste services.

- Avoidance of aqueous release; containment measures for spills (e.g., absorbent materials like vermiculite) .

Advanced Research Questions

Q. How do steric effects from diphenyl substituents influence reaction kinetics in oxidation or hydrogenolysis of this compound?

Methodological Answer: Steric hindrance from phenyl groups slows nucleophilic attack on hydroxyls. In oxidation studies of analogous diols (e.g., 3-phenoxy-1,2-propanediol), bulky substituents reduce reaction rates by 30–50% compared to unsubstituted diols. Kinetic analyses (e.g., pseudo-first-order rate constants via UV-Vis spectroscopy) reveal fractional orders for diol concentration, suggesting pre-equilibrium adduct formation with catalysts like ditellurathocuprate(III). Adjusting catalyst loading (e.g., 0.5–2.0 mol%) and reaction temperature (80–120°C) mitigates steric limitations .

Q. What catalytic systems enable stereoselective transformations of this compound into chiral intermediates?

Methodological Answer: Bifunctional catalysts (e.g., Rh-ReO/SiO) promote hydrogenolysis with >80% selectivity for propanols. For deoxygenation, acidic Ru complexes (e.g., [Cp*Ru(CO)(η-H)]OTf) under H (750 psi) selectively remove internal hydroxyl groups. Mechanistic studies (kinetic isotope effects, DFT calculations) suggest hydride transfer dominates in stereochemical control. Optimizing acid co-catalysts (e.g., HOTf at 60 mM) enhances turnover frequencies by 3–5× .

Q. Can this compound serve as a building block for functional polymers?

Methodological Answer: Incorporation into polyetherimides or polyesters can modulate thermal properties. For example, phenyl groups increase rigidity, raising glass transition temperatures () by 20–30°C compared to aliphatic diols. Synthesis involves melt polycondensation at 200–250°C with dicarboxylic acids (e.g., terephthalic acid) or diamines. Characterization via DSC and TGA confirms enhanced thermal stability (decomposition onset >300°C) .

Q. What mechanistic insights explain the environmental persistence of this compound degradation products?

Methodological Answer: Aerobic biodegradation studies show slow mineralization (half-life >60 days) due to phenyl group stability. Metabolites like diphenyl ketones are identified via GC-MS. Toxicity assays (e.g., Daphnia magna LC) indicate moderate ecotoxicity (EC ~10 mg/L), necessitating advanced oxidation processes (e.g., ozonation) for wastewater treatment .

Contradictions and Validation

- Synthetic Yield Discrepancies : reports >80% yields for analogous diols using optimized catalysts, whereas notes 54% yields in deoxygenation. This highlights the need for substrate-specific optimization.

- Environmental Impact : While classifies the compound as hazardous, suggests limited bioaccumulation potential, warranting further ecotoxicological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.